3-(氨基羰基)-4-甲基苯磺酰氯

描述

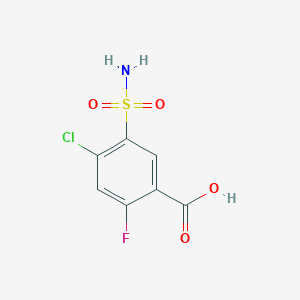

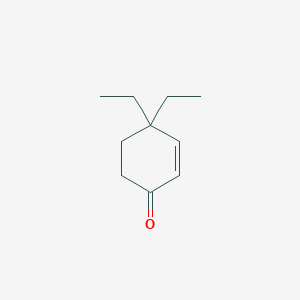

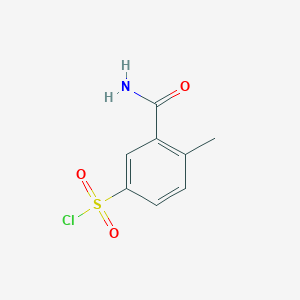

The compound “3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride” is a complex organic molecule. It likely contains a benzene ring (due to the “benzene” in the name), a sulfonyl chloride group (-SO2Cl), a methyl group (-CH3), and an aminocarbonyl group (-NH-CO-). The numbers in the name (3- and 4-) suggest the positions of these groups on the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve reactions such as the Mannich reaction, which is a classical and widely used transformation for the synthesis of β-amino-carbonyl products . This reaction utilizes a non-enolizable aldehyde, a secondary amine, and an enolizable carbonyl compound as starting materials .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzene ring provides a stable, aromatic core, while the sulfonyl chloride, methyl, and aminocarbonyl groups each add distinct structural characteristics .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the Mannich reaction involves the amino alkylation of an acidic proton next to a carbonyl functional group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl chloride group could make the compound reactive, while the benzene ring could contribute to its stability .

科学研究应用

Synthesis of Heterocyclic Compounds

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These compounds, such as 1,2,3-triazole-fused pyrazines and pyridazines, are obtained through synthetic routes involving cyclization reactions or reactions with hydrazine hydrate .

Medicinal Chemistry: c-Met Inhibition

In medicinal chemistry, derivatives of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride have been reported to inhibit the c-Met protein kinase, which is significant in cancer research. The inhibition of c-Met can potentially interfere with cancer cell growth and metastasis .

GABA A Modulating Activity

Compounds synthesized from 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride have shown activity as GABA A allosteric modulators. This activity is important for developing therapeutic agents for neurological disorders, as GABA A receptors are pivotal in inhibitory neurotransmission in the brain .

Polymer Chemistry for Solar Cells

The chemical is also a precursor in the creation of polymers used in solar cells. These polymers help improve the efficiency and durability of solar cells, contributing to the advancement of renewable energy technologies .

BACE-1 Inhibition

Another application in the pharmaceutical industry is the inhibition of β-secretase 1 (BACE-1) by derivatives of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride. BACE-1 inhibitors are explored for their potential to treat Alzheimer’s disease by reducing amyloid plaque formation in the brain .

Fluorescent Probes

The compound is also instrumental in the development of fluorescent probes. These probes are used in biochemistry and molecular biology to detect or quantify biological molecules, track biological processes, or visualize the location of cells and organelles .

作用机制

Target of Action

It is known that indole derivatives, which this compound can be considered a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride involves a nucleophilic attack on the carbonyl carbon by the lone pair on the nitrogen atom in the amine group . This reaction is similar to the addition of nucleophiles to an aldehyde or ketone . The carbonyl oxygen is completely removed, and the nitrogen of the amine replaces it, forming an imine C=N bond .

Biochemical Pathways

It is known that indole derivatives, which this compound can be considered a part of, play a significant role in cell biology . They are involved in various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Result of Action

It is known that indole derivatives, which this compound can be considered a part of, show various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

It is known that the rate of reactions involving imine formation, which this compound is involved in, is generally greatest near a ph of 5 and drops at higher and lower ph’s .

安全和危害

未来方向

属性

IUPAC Name |

3-carbamoyl-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNYLTYTTCGXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228115 | |

| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |

CAS RN |

76503-37-2 | |

| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76503-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)